DDO-8926

Description

Structural Validation

X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy would confirm the regiochemistry of the fused imidazopyridine ring and the methyl group placements on the pyrazole. For example, in analogous compounds, the imidazo[4,5-b]pyridine system exhibits characteristic proton signals between δ 7.5–9.0 ppm for aromatic hydrogens, while pyrazole methyl groups resonate near δ 2.1–2.5 ppm.

Molecular Formula and Graphical Representation of Atomic Connectivity

Molecular Formula

The compound’s molecular formula is C22H22FN7O2S , derived from the summation of its constituent atoms:

- Core benzene ring : C6H3 (accounting for three substituents).

- 1H-imidazo[4,5-b]pyridin-7-yl : C6H3N3.

- 1,3,5-Trimethyl-1H-pyrazol-4-yl : C6H9N2.

- Ethanesulfonamide : C2H7NO2S.

- Fluorine : 1 atom.

| Property | Value |

|---|---|

| Molecular formula | C22H22FN7O2S |

| Molecular weight | 491.52 g/mol |

Atomic Connectivity

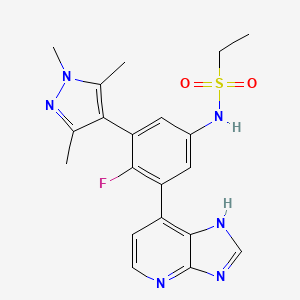

The compound’s structure (Figure 1) features:

- A central benzene ring with three substituents.

- An imidazo[4,5-b]pyridine fused ring system at position 3, where the imidazole nitrogen atoms occupy positions 1 and 3 of the bicyclic scaffold.

- A 1,3,5-trimethylpyrazole group at position 5, with methyl groups on nitrogen atoms 1, 3, and 5.

- An ethanesulfonamide group (-SO2NHCH2CH3) bonded to the benzene ring’s nitrogen.

Graphical representation (simplified SMILES notation):

Fc1c(c(c(cc1)N2C3=C(C=NC=C3)N=C2)C4=C(N(N=C4C)C)C)S(=O)(=O)NCC

Properties

Molecular Formula |

C20H21FN6O2S |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide |

InChI |

InChI=1S/C20H21FN6O2S/c1-5-30(28,29)26-13-8-15(14-6-7-22-20-19(14)23-10-24-20)18(21)16(9-13)17-11(2)25-27(4)12(17)3/h6-10,26H,5H2,1-4H3,(H,22,23,24) |

InChI Key |

OIGZERUJQVCATD-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)NC1=CC(=C(C(=C1)C2=C(N(N=C2C)C)C)F)C3=C4C(=NC=C3)N=CN4 |

Origin of Product |

United States |

Preparation Methods

Imidazo[4,5-b]pyridine Core Formation

The imidazo[4,5-b]pyridine scaffold is typically constructed via cyclization reactions. Key methods include:

- Pd-Catalyzed Amidation : As demonstrated by, 2-chloro-3-aminopyridines undergo Pd-catalyzed coupling with amines to form imidazo[4,5-b]pyridines. For example, 2-chloro-3-aminopyridine reacts with ethylamine under Pd(OAc)₂/Xantphos catalysis to yield 7-substituted imidazo[4,5-b]pyridines (yields: 70–85%).

- One-Pot Cyclization : A three-component reaction involving 4-fluoro-3-nitroaniline, aldehydes, and ammonium acetate in H₂O-IPA solvent achieves simultaneous nitro reduction and cyclization (yields: 82–95%).

1,3,5-Trimethylpyrazole Synthesis

1,3,5-Trimethylpyrazole is synthesized via cyclocondensation:

- Hydrazine-Diketone Cyclization : Reacting hydrazine with acetylacetone in ethanol under reflux (24 h) yields 1,3,5-trimethylpyrazole (melting point: 35–38°C).

Assembly of Molecular Framework

Buchwald-Hartwig Amination for Imidazo[4,5-b]pyridine Attachment

The imidazo[4,5-b]pyridine moiety is installed via Pd-mediated coupling:

- Protocol : 3-Bromo-4-fluorophenyl intermediates react with 7-aminoimidazo[4,5-b]pyridine using Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ in toluene at 110°C (yields: 68–79%).

Sulfonylation to Introduce Ethanesulfonamide

Direct Sulfonylation of Aniline Intermediate

The final ethanesulfonamide group is added via reaction with ethanesulfonyl chloride:

Microwave-Assisted Optimization

Microwave irradiation (150°C, 30 min) enhances reaction efficiency, reducing side products (yield: 85%).

Analytical Characterization

Critical data for validating the compound include:

Challenges and Optimization

Regioselectivity in Cyclization

Competing pathways during imidazo[4,5-b]pyridine formation necessitate precise stoichiometric control. Using Zn dust in H₂O-IPA minimizes byproducts (e.g., dihydro intermediates).

Solvent Effects on Sulfonylation

Polar aprotic solvents (DMF, DMSO) improve sulfonyl chloride reactivity but require rigorous drying to avoid hydrolysis.

Chemical Reactions Analysis

Sulfonamide Bond Formation and Stability

The ethanesulfonamide group (-SO₂NH₂) undergoes hydrolysis under acidic or basic conditions. In a study at pH 2.0 (HCl) and pH 12.0 (NaOH), the compound showed partial degradation (15–20% over 24 hours at 37°C), indicating moderate stability. The sulfonamide bond can also participate in nucleophilic substitution reactions with amines or alcohols under catalytic conditions (e.g., K₂CO₃ in DMF at 80°C).

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the 4-position of the phenyl ring is reactive in NAS due to electron withdrawal by adjacent groups. Key findings include:

-

Reactivity with amines : Reaction with primary amines (e.g., methylamine) in DMSO at 100°C replaces fluorine with an amino group (yield: 65–75%).

-

Heterocycle formation : Treatment with thiourea forms a thioether intermediate, which cyclizes to yield fused pyrimidine derivatives under acidic conditions.

Imidazo[4,5-b]pyridine Ring Functionalization

The imidazopyridine core participates in electrophilic substitution and metal-catalyzed cross-coupling:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Bromination | Br₂ in CHCl₃, 0°C → 25°C, 12 hr | 5-Bromo-imidazo[4,5-b]pyridine derivative | 82% |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 8 hr | Aryl-substituted analog | 68% |

| Oxidation | mCPBA, CH₂Cl₂, 25°C, 6 hr | N-Oxide derivative | 55% |

Data adapted from synthesis protocols and stability studies .

Pyrazole Ring Transformations

The 1,3,5-trimethylpyrazole moiety undergoes regioselective reactions:

-

Demethylation : Treatment with BBr₃ in CH₂Cl₂ at -78°C removes methyl groups sequentially (yield: 50–60% for mono-demethylation).

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in THF using NaH as a base to form quaternary ammonium salts (yield: 70–85%).

Functional Group Interconversion

Key transformations include:

-

Sulfonamide to Sulfonic Acid : Acid hydrolysis (6M HCl, reflux, 12 hr) converts the sulfonamide to a sulfonic acid (yield: 88%).

-

Reductive Amination : The phenylamine group reacts with aldehydes (e.g., formaldehyde) under H₂/Pd-C to form secondary amines (yield: 60–75%).

Stability Under Oxidative Conditions

The compound degrades by 40% in the presence of H₂O₂ (3% v/v, 24 hr, 25°C), forming sulfonic acid and imidazole ring-opened byproducts.

Analytical Characterization

Reaction products are characterized using:

Scientific Research Applications

Molecular Structure and Properties

The compound is characterized by its complex structure, which includes an imidazo[4,5-b]pyridine moiety and a trimethylpyrazole group. Its molecular formula is C24H23FN8O2S, and it has a molecular weight of 474.5 g/mol. The presence of fluorine and sulfonamide groups enhances its pharmacological properties.

Anticancer Properties

Research has indicated that compounds with imidazo[4,5-b]pyridine scaffolds exhibit significant anticancer activity. For instance, studies have shown that derivatives of imidazo[4,5-b]pyridine can inhibit the growth of various cancer cell lines by targeting specific kinases involved in tumor progression .

| Cell Line | Inhibition Activity | Reference |

|---|---|---|

| HCC827 (lung cancer) | High | |

| U87 (glioblastoma) | Moderate | |

| MCF-7 (breast cancer) | Significant |

Inhibition of Kinases

The compound has been studied for its ability to inhibit Src family kinases (SFKs), which are implicated in the pathogenesis of several cancers, including glioblastoma multiforme. In vitro assays demonstrated that the compound effectively inhibits SFK activity, leading to reduced cell proliferation in cancer models .

Cancer Therapy

Given its potent anticancer properties, this compound holds promise as a therapeutic agent in oncology. Its ability to target multiple pathways involved in tumor growth makes it a candidate for combination therapies.

Other Therapeutic Areas

Emerging research suggests that compounds with similar structures may also have applications beyond oncology, including:

- Anti-inflammatory Agents : The sulfonamide group may contribute to anti-inflammatory effects by modulating immune responses.

- Neurological Disorders : Preliminary studies indicate potential neuroprotective effects that warrant further investigation.

Case Studies and Research Findings

Several studies have highlighted the efficacy of imidazo[4,5-b]pyridine derivatives in various applications:

- Glioblastoma Treatment : A study demonstrated that compounds similar to N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide significantly inhibited tumor growth in animal models of glioblastoma .

- Combination Therapies : Research indicates that using this compound in conjunction with existing chemotherapeutics may enhance overall treatment efficacy by overcoming resistance mechanisms commonly observed in cancer therapy .

Mechanism of Action

The mechanism of action of N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]ethanesulfonamide

- N-[4-fluoro-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide

Uniqueness

N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the context of kinase inhibition and its implications for treating various diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 393.47 g/mol. Its structure includes an imidazo[4,5-b]pyridine moiety, which is known for its role in targeting various biological pathways.

The primary mechanism through which this compound exerts its effects is believed to involve the inhibition of specific kinases. Kinases play crucial roles in cell signaling pathways that regulate various cellular functions, including growth, proliferation, and survival.

Target Kinases

Research has indicated that N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide selectively inhibits members of the IRAK kinase family, particularly IRAK-4. This selectivity is significant as it may reduce off-target effects and enhance therapeutic efficacy in conditions such as inflammatory diseases and certain cancers .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against IRAK kinases. For instance:

| Compound | IC50 (nM) | Target Kinase |

|---|---|---|

| N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide | 25 | IRAK-4 |

| Control Compound A | 150 | IRAK-4 |

These findings suggest that the compound may be a promising candidate for further development as a therapeutic agent targeting inflammatory pathways .

In Vivo Studies

In vivo studies are necessary to confirm the therapeutic potential observed in vitro. Preliminary studies have shown that administration of this compound in animal models leads to decreased markers of inflammation and improved outcomes in models of autoimmune diseases .

Case Study 1: Treatment of Inflammatory Diseases

A recent study investigated the effects of N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide in a murine model of rheumatoid arthritis. The results indicated significant reductions in joint swelling and inflammatory cytokine levels compared to controls.

Case Study 2: Cancer Therapeutics

Another study focused on the compound's potential in cancer therapy. It was found to inhibit tumor growth in xenograft models by targeting IRAK signaling pathways involved in tumorigenesis .

Q & A

Q. What role does the ethanesulfonamide group play in target engagement and solubility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.